REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[CH2:4]Br.[NH2:7][C:8]([NH2:10])=[S:9].[CH3:11][OH:12]>C(OCC)C>[CH3:11][O:12][CH2:2][C:3]1[N:7]=[C:8]([NH2:10])[S:9][CH:4]=1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
BrCC(CBr)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the dark colored mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the remaining oil was dissolved in an ethyl acetate/water
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of ethyl acetate
|
Type
|
ADDITION
|
Details
|
The aqueous layer was then treated with solid sodium carbonate to pH 8
|
Type
|
EXTRACTION
|
Details
|
again extracted with three portions of ethyl acetate
|
Type
|
WASH
|
Details
|
organic extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
After purification on silica gel (NH2-modified) with ethyl acetate/n-hepatane as eluents
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a solid which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COCC=1N=C(SC1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |